Cas no 2000246-05-7 (3-(dimethyl-1H-1,2,4-triazol-1-yl)-2-(ethylamino)butanamide)

3-(dimethyl-1H-1,2,4-triazol-1-yl)-2-(ethylamino)butanamide Chemical and Physical Properties
Names and Identifiers
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- 3-(dimethyl-1H-1,2,4-triazol-1-yl)-2-(ethylamino)butanamide
- 2000246-05-7
- EN300-1140755
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- Inchi: 1S/C10H19N5O/c1-5-12-9(10(11)16)6(2)15-8(4)13-7(3)14-15/h6,9,12H,5H2,1-4H3,(H2,11,16)
- InChI Key: PSWTXBRBYMXWQQ-UHFFFAOYSA-N
- SMILES: O=C(C(C(C)N1C(C)=NC(C)=N1)NCC)N
Computed Properties
- Exact Mass: 225.15896025g/mol
- Monoisotopic Mass: 225.15896025g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 85.8Ų
- XLogP3: 0.1
3-(dimethyl-1H-1,2,4-triazol-1-yl)-2-(ethylamino)butanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1140755-0.1g |
3-(dimethyl-1H-1,2,4-triazol-1-yl)-2-(ethylamino)butanamide |
2000246-05-7 | 95% | 0.1g |
$1056.0 | 2023-10-26 | |
Enamine | EN300-1140755-10g |
3-(dimethyl-1H-1,2,4-triazol-1-yl)-2-(ethylamino)butanamide |
2000246-05-7 | 95% | 10g |
$5159.0 | 2023-10-26 | |
Enamine | EN300-1140755-1.0g |
3-(dimethyl-1H-1,2,4-triazol-1-yl)-2-(ethylamino)butanamide |
2000246-05-7 | 1g |
$0.0 | 2023-06-09 | ||
Enamine | EN300-1140755-0.05g |
3-(dimethyl-1H-1,2,4-triazol-1-yl)-2-(ethylamino)butanamide |
2000246-05-7 | 95% | 0.05g |
$1008.0 | 2023-10-26 | |
Enamine | EN300-1140755-0.25g |
3-(dimethyl-1H-1,2,4-triazol-1-yl)-2-(ethylamino)butanamide |
2000246-05-7 | 95% | 0.25g |
$1104.0 | 2023-10-26 | |
Enamine | EN300-1140755-0.5g |
3-(dimethyl-1H-1,2,4-triazol-1-yl)-2-(ethylamino)butanamide |
2000246-05-7 | 95% | 0.5g |
$1152.0 | 2023-10-26 | |
Enamine | EN300-1140755-2.5g |
3-(dimethyl-1H-1,2,4-triazol-1-yl)-2-(ethylamino)butanamide |
2000246-05-7 | 95% | 2.5g |
$2351.0 | 2023-10-26 | |
Enamine | EN300-1140755-5g |
3-(dimethyl-1H-1,2,4-triazol-1-yl)-2-(ethylamino)butanamide |
2000246-05-7 | 95% | 5g |
$3479.0 | 2023-10-26 | |
Enamine | EN300-1140755-1g |
3-(dimethyl-1H-1,2,4-triazol-1-yl)-2-(ethylamino)butanamide |
2000246-05-7 | 95% | 1g |
$1200.0 | 2023-10-26 |
3-(dimethyl-1H-1,2,4-triazol-1-yl)-2-(ethylamino)butanamide Related Literature
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Dmitry A. Borkin,Mirela Puscau,Alena Carlson,Agnes Solan,Kraig A. Wheeler,Béla Török,Roman Dembinski Org. Biomol. Chem., 2012,10, 4505-4508
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Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990
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Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
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Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604
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Lin Xu,Ruiqing Xing,Jian Song,Wen Xu,Hongwei Song J. Mater. Chem. C, 2013,1, 2174-2182
Additional information on 3-(dimethyl-1H-1,2,4-triazol-1-yl)-2-(ethylamino)butanamide
Research Briefing on 3-(dimethyl-1H-1,2,4-triazol-1-yl)-2-(ethylamino)butanamide (CAS: 2000246-05-7)
Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of novel triazole-based compounds, particularly 3-(dimethyl-1H-1,2,4-triazol-1-yl)-2-(ethylamino)butanamide (CAS: 2000246-05-7). This compound has garnered attention due to its potential therapeutic applications, particularly in the modulation of enzymatic pathways and receptor interactions. The following briefing synthesizes the latest research findings on this compound, focusing on its synthesis, biological activity, and potential clinical applications.
The compound 3-(dimethyl-1H-1,2,4-triazol-1-yl)-2-(ethylamino)butanamide is a derivative of 1,2,4-triazole, a heterocyclic scaffold known for its diverse pharmacological properties. Recent studies have demonstrated that this compound exhibits promising inhibitory effects on specific kinases and proteases, which are implicated in various disease pathways, including cancer and inflammatory disorders. Its unique chemical structure, featuring a dimethyltriazole moiety and an ethylamino side chain, contributes to its selective binding affinity and metabolic stability.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers elucidated the synthetic pathway for 3-(dimethyl-1H-1,2,4-triazol-1-yl)-2-(ethylamino)butanamide, optimizing yield and purity through a multi-step process involving nucleophilic substitution and amide coupling. The study also reported its pharmacokinetic profile, revealing favorable oral bioavailability and half-life in preclinical models. These findings underscore its potential as a lead compound for further drug development.
Another pivotal study, conducted by a team at the University of Cambridge and published in Nature Chemical Biology, explored the compound's mechanism of action. Using X-ray crystallography and molecular docking simulations, the researchers identified its binding site on a target kinase, providing insights into its inhibitory activity. The study further validated its efficacy in vitro and in vivo, demonstrating significant tumor growth suppression in xenograft models without observable toxicity at therapeutic doses.
Despite these promising results, challenges remain in the clinical translation of 3-(dimethyl-1H-1,2,4-triazol-1-yl)-2-(ethylamino)butanamide. Current research is focused on addressing its solubility limitations and optimizing its formulation for enhanced delivery. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance this compound into Phase I clinical trials, with preliminary data expected in late 2024.
In conclusion, 3-(dimethyl-1H-1,2,4-triazol-1-yl)-2-(ethylamino)butanamide represents a compelling candidate for therapeutic development, with robust preclinical evidence supporting its biological activity and safety. Continued research into its mechanisms and formulations will be critical to realizing its full potential in treating complex diseases. This briefing underscores the importance of interdisciplinary collaboration in advancing such innovative compounds from bench to bedside.
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